molecular formula C13H7ClF3N3 B3210571 4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1072027-17-8

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3210571
CAS No.: 1072027-17-8
M. Wt: 297.66 g/mol
InChI Key: WDTWFRAEIADGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1211520-73-8) is a heterocyclic compound with the molecular formula C₇H₃ClF₃N₃ and a molar mass of 221.57 g/mol . Its structure features a pyrrolo[2,3-d]pyrimidine core substituted at the 4-position with chlorine and at the 5-position with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which influences the compound’s electronic properties, solubility, and biological interactions. Physically, it has a melting point of 52–56°C and is stored at room temperature .

The pyrrolo[2,3-d]pyrimidine scaffold is structurally analogous to purine nucleosides, making it a key pharmacophore in drug discovery for targeting enzymes like kinases and reductases .

Properties

IUPAC Name

4-chloro-5-[4-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-11-10-9(5-18-12(10)20-6-19-11)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTWFRAEIADGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=NC=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituents at the 4-, 5-, and 7-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-(4-CF₃Ph) C₇H₃ClF₃N₃ 221.57 52–56
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-(4-FPh), 7-(3-MePh) C₂₀H₁₄ClFN₃ 362.80 N/A
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-(CF₂H) C₇H₄ClF₂N₃ 203.58 N/A
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-I C₆H₃ClIN₃ 271.46 N/A
4-Chloro-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-Ph, 7-(4-OMePh) C₂₀H₁₅ClN₃O 348.81 N/A
Key Observations:

Electron-Withdrawing Groups (EWGs):

  • The trifluoromethyl group in the main compound enhances electrophilicity and metabolic stability compared to derivatives with -F (e.g., 4-fluorophenyl in ) or -CF₂H ().
  • Iodo-substituted analogues (e.g., 5-iodo in ) are often used as intermediates in cross-coupling reactions but exhibit higher molecular weights.

Crystallographic and Structural Insights

  • Molecular Geometry: The pyrrolo[2,3-d]pyrimidine core adopts a planar conformation, with substituents influencing packing patterns. For example, 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine crystallizes with two molecules in the asymmetric unit, stabilized by C–H⋯π interactions .

Biological Activity

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current literature on its biological activity, including case studies, structure-activity relationships (SAR), and detailed research findings.

  • CAS Number : 1072027-17-8
  • Molecular Formula : C₇H₃ClF₃N₃
  • Molecular Weight : 221.57 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. These compounds were designed to target multiple tyrosine kinases and exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that certain derivatives showed IC₅₀ values ranging from 29 to 59 µM against four different cancer cell lines. Notably, one derivative exhibited potent inhibition against EGFR and CDK2 enzymes with IC₅₀ values as low as 79 nM, comparable to established drugs like sunitinib (IC₅₀ = 93 nM) .
CompoundCancer Cell LineIC₅₀ (µM)Target Enzyme
5kHepG240EGFR
5kMDA-MB-23150CDK2
5kHeLa59Her2

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit COX-2 activity, which is crucial in the inflammatory response.

  • Research Findings : Compounds similar to this compound demonstrated significant COX-2 inhibition with IC₅₀ values around 0.04 µmol, similar to celecoxib .
CompoundCOX-2 IC₅₀ (µmol)Comparison DrugComparison IC₅₀ (µmol)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01
Compound B0.04 ± 0.02Indomethacin0.04

Mechanistic Insights

The biological activity of these compounds can be attributed to their ability to induce apoptosis in cancer cells and modulate inflammatory pathways:

  • Apoptotic Mechanism : Studies indicated that treatment with specific derivatives resulted in increased expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to understand the binding interactions of these compounds with target enzymes such as COX-2 and various tyrosine kinases. These studies provided insights into their binding affinities and potential efficacy as therapeutic agents .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrrolo[2,3-d]pyrimidine derivatives has revealed critical insights into how structural modifications influence biological activity:

  • Substituents on the phenyl ring significantly affect the compound's potency against cancer cell lines.
  • The presence of electron-withdrawing groups enhances COX-2 inhibitory activity.

Q & A

(Basic) What are the key considerations in designing a synthetic route for 4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine?

Methodological Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, chlorination, and functional group introduction. For analogs like 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, a common route involves:

Formation of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions).

Cyclization to generate the pyrrolo-pyrimidine core.

Chlorination using POCl₃ or similar agents to introduce the chloro group at the 4-position .
For the trifluoromethylphenyl substituent, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products, particularly due to the electron-withdrawing nature of the trifluoromethyl group .

(Advanced) How does the substitution pattern at the 5-position affect the compound's selectivity toward kinase targets?

Methodological Answer:
The 5-position substituent critically influences kinase selectivity. For example:

  • Ethyl groups (e.g., 4-Chloro-5-ethyl analog) show moderate inhibition of EGFR and CDK2 .
  • Aryl groups (e.g., 4-(trifluoromethyl)phenyl) enhance steric bulk and electronic effects, potentially improving affinity for VEGFR2 or FLT3. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while kinase profiling assays (e.g., radiometric or fluorescence-based) validate selectivity .
    Key Data:
SubstituentTarget Kinase (IC₅₀)Selectivity Index
EthylEGFR: 120 nM1.5 (vs. CDK2)
4-TrifluoromethylphenylVEGFR2: 45 nM8.2 (vs. EGFR)

(Basic) Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the 7H-proton in DMSO-d₆ appears as a singlet near δ 11.0–12.0 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₉ClF₃N₄: calc. 341.04, observed 341.03) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

(Advanced) What computational strategies can predict the binding affinity of this compound to tyrosine kinases?

Methodological Answer:

  • Molecular Docking : Tools like Schrödinger Suite or MOE simulate ligand-receptor interactions. The trifluoromethylphenyl group may occupy hydrophobic pockets in kinase ATP-binding sites .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of the ligand-protein complex over time. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Use datasets of kinase inhibitors to predict IC₅₀ values based on substituent descriptors (e.g., logP, polar surface area) .

(Basic) How to resolve discrepancies in reported inhibitory concentrations across different kinase assays?

Methodological Answer:
Discrepancies often arise from assay conditions:

ATP Concentration : Use Km-adjusted ATP levels to reflect physiological conditions.

Enzyme Source : Recombinant vs. native kinases may have varying post-translational modifications.

Controls : Include staurosporine or gefitinib as reference inhibitors .
Validate findings with orthogonal assays (e.g., Western blotting for downstream phosphorylation) .

(Advanced) What are the challenges in achieving regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core?

Methodological Answer:
Regioselectivity is hindered by the compound’s electron-deficient core. Strategies include:

  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize the 5- or 6-positions .
  • Protecting Groups : Temporary protection of the 4-chloro group with Boc or TMS prevents unwanted substitutions .
  • Microwave-Assisted Synthesis : Enhances reaction control for selective arylations .

(Basic) What are the recommended storage conditions to ensure the compound's stability?

Methodological Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the chloro group.
  • Stability Monitoring : Regular HPLC checks for degradation (e.g., dechlorination or oxidation) .

(Advanced) How can multicomponent reactions (MCRs) synthesize derivatives of this compound?

Methodological Answer:
MCRs enable rapid diversification. For example:

One-Pot Synthesis : Combine aldehydes, cyanocetamide, and N-(2-oxo-2-arylethyl)methanesulfonamide in ethanol/K₂CO₃ to form pyrrolo-pyrimidinones .

Post-Modification : Introduce substituents via Suzuki coupling or nucleophilic substitution.
Example Protocol :

  • React 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis in DMF/H₂O (80°C, 12 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.